Technical Guide: Chemical Properties of 2-Bromo-3-hexyl-5-iodothiophene
Technical Guide: Chemical Properties of 2-Bromo-3-hexyl-5-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hexyl-5-iodothiophene is a halogenated thiophene derivative that serves as a critical building block in the synthesis of advanced organic electronic materials. Its trifunctional nature, featuring bromo, iodo, and hexyl substituents on a thiophene core, allows for regioselective chemical modifications, making it a valuable monomer for the creation of well-defined conjugated polymers. This guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and development.
Chemical and Physical Properties
2-Bromo-3-hexyl-5-iodothiophene is a pale yellow oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that some reported physical properties, such as boiling point, show discrepancies in the literature, which may be attributed to different experimental conditions.
Core Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄BrIS | [2] |
| Molecular Weight | 373.09 g/mol | |
| Appearance | Pale yellow oil | [1] |
| CAS Number | 160096-76-4 | [2] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 121 °C | at 0.6 mmHg | ChemBook |
| 336.2 °C | at 760 mmHg | ChemSrc | |
| Density | 1.7 g/cm³ | - | ChemSrc |
| Refractive Index | 1.449 | at 20 °C (for 1.0 M solution in THF) |
Note: The significant difference in reported boiling points may be due to decomposition at atmospheric pressure or variations in measurement techniques.
Spectroscopic Data
The identity and purity of 2-Bromo-3-hexyl-5-iodothiophene can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H-NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.97 | s | - | 1H | Thiophene C4-H | |
| 2.54 | t | 7.5 | 2H | -CH₂- (alpha to thiophene) | |
| 1.56 | quint | - | 2H | -CH₂- | |
| 1.32 | m | - | 6H | -(CH₂)₃- | |
| 0.89 | t | 6.4 | 3H | -CH₃ |
Source: ResearchGate.[1]
Synthesis of 2-Bromo-3-hexyl-5-iodothiophene
The most common laboratory-scale synthesis of 2-Bromo-3-hexyl-5-iodothiophene involves the iodination of 2-bromo-3-hexylthiophene.
Experimental Protocol
Materials:
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2-bromo-3-hexylthiophene
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N-iodosuccinimide (NIS)
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Chloroform (CHCl₃)
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Acetic acid
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10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
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Diethyl ether (Et₂O)
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Anhydrous magnesium sulfate (MgSO₄)
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Heptane
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Silica gel
Procedure:
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A solution of 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) is prepared in a 7:3 mixture of chloroform and acetic acid (50 mL).[1]
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The solution is cooled to 0 °C in an ice bath.
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N-iodosuccinimide (5.45 g, 24.24 mmol) is added to the stirred solution.[1]
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The reaction mixture is stirred in the dark at room temperature for 4 hours.[1]
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After the reaction is complete, a 10% aqueous solution of sodium thiosulfate is added to quench the excess iodine.
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The mixture is extracted with diethyl ether.[1]
-
The organic layer is washed with 10% aqueous sodium thiosulfate and then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed by evaporation under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography using heptane as the eluent to yield 2-bromo-3-hexyl-5-iodothiophene as a pale yellow oil (6.90 g, 92% yield).[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Bromo-3-hexyl-5-iodothiophene.
Reactivity and Applications
The primary application of 2-Bromo-3-hexyl-5-iodothiophene is as a monomer in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a well-studied conductive polymer used in organic electronics.[3] The differential reactivity of the C-I and C-Br bonds allows for selective metal-halogen exchange, which is the basis for the Grignard Metathesis (GRIM) polymerization.
Grignard Metathesis (GRIM) Polymerization
In the GRIM method, the more reactive C-I bond is selectively converted to a Grignard reagent, which then undergoes nickel-catalyzed cross-coupling to form the polymer.
Experimental Protocol for Polymerization:
-
2-Bromo-3-hexyl-5-iodothiophene is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.[1]
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The solution is cooled to 0 °C.
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A solution of isopropylmagnesium chloride (i-PrMgCl) in THF is added dropwise to form the Grignard reagent.[1]
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A suspension of a nickel catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), in THF is then added.[3]
-
The mixture is allowed to warm to room temperature and stirred for a specified period to allow for polymer chain growth.[3]
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The polymerization is quenched by the addition of an acid, such as 5N HCl.[1]
Signaling Pathway for GRIM Polymerization
Caption: Key steps in the GRIM polymerization of 2-Bromo-3-hexyl-5-iodothiophene.
Safety Information
2-Bromo-3-hexyl-5-iodothiophene is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
